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For Researchers, Scientists, and Drug Development Professionals

Introduction
Marasmic acid, a sesquiterpenoid natural product, was first isolated from the Basidiomycete

fungus Marasmius conigenus. It is characterized by a unique and complex chemical structure

featuring an unsaturated dialdehyde functionality.[1] This compound has garnered significant

interest within the scientific community due to its potent biological activities, including

antibacterial, antifungal, cytotoxic, and mutagenic properties.[1] The broad-spectrum bioactivity

of Marasmic acid is primarily attributed to the presence of the α,β-unsaturated aldehyde

group.[1] This technical guide provides an in-depth overview of the known physicochemical

properties of Marasmic acid, details on its biological mechanism of action, and generalized

experimental protocols for its characterization.

Physicochemical Properties
A summary of the key physicochemical properties of Marasmic acid is presented below. It is

important to note that while some properties have been experimentally determined, others,

such as boiling point and pKa, are not readily available in the public domain and would require

experimental determination.
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Property Value Source

Molecular Formula C₁₅H₁₈O₄ [2][3]

Molecular Weight 262.30 g/mol [2][3][4]

CAS Number 2212-99-9 [1][2][3]

Appearance Crystalline solid [5]

Melting Point 173-175 °C

Boiling Point Data not available

Solubility

Data not available for specific

solvents (water, ethanol,

DMSO, methanol)

pKa Data not available

Spectral Properties
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Marasmic
acid are not widely available in public spectral databases. The following sections describe the

expected spectral characteristics based on its chemical structure and provide generalized

protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Marasmic acid is expected to be complex due to the

numerous protons in distinct chemical environments within its polycyclic structure. Key

expected signals would include those for the aldehydic protons, olefinic protons, and various

aliphatic protons of the fused ring system.

¹³C NMR: The carbon NMR spectrum would reveal 15 distinct carbon signals corresponding to

the molecular formula. Characteristic signals would be expected for the carbonyl carbons of the

aldehyde groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized

carbons of the intricate ring structure.

Infrared (IR) Spectroscopy
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The IR spectrum of Marasmic acid is anticipated to show characteristic absorption bands for

its functional groups. Key expected peaks include: a strong, sharp absorption for the C=O

stretching of the aldehyde groups (typically around 1680-1740 cm⁻¹), C=C stretching for the

double bond (around 1600-1680 cm⁻¹), and C-H stretching for both sp² and sp³ hybridized

carbons.

Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation

pattern of Marasmic acid. The molecular ion peak ([M]⁺) would be expected at an m/z

corresponding to its molecular weight (262.30). The fragmentation pattern would likely involve

characteristic losses of small molecules such as CO, H₂O, or cleavage of the ring system,

providing valuable structural information.

Biological Activity and Mechanism of Action
Marasmic acid exhibits significant antifungal activity. Its mechanism of action involves the

interference with the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][6]

Specifically, Marasmic acid targets the membrane sensor histidine kinase MoSln1p in the rice

blast fungus Magnaporthe oryzae.[6][7] This interaction leads to the hyperactivation of the HOG

pathway, ultimately causing cell death.[1][6] This mode of action is distinct from other

unsaturated dialdehyde sesquiterpenoids.[1]

HOG Signaling Pathway and the Role of Marasmic Acid
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Mechanism of Action of Marasmic Acid on the HOG Pathway
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Caption: Marasmic acid inhibits MoSln1p, leading to HOG pathway hyperactivation and fungal

cell death.

Experimental Protocols
The following sections provide generalized experimental protocols for the determination of the

key physicochemical properties of Marasmic acid. These are representative methods and may

require optimization based on the specific laboratory equipment and conditions.

Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid in a capillary

tube and observing the temperature range over which the substance melts.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:

Grind a small amount of dry Marasmic acid into a fine powder using a mortar and pestle.

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed

end on a hard surface.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected

melting point (173-175 °C).

Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears (onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting). This

range is the melting point.

Determination of Solubility
Principle: The solubility is determined by adding a known amount of solute to a known volume

of solvent and observing the point at which no more solute dissolves.

Apparatus:

Analytical balance

Vials or test tubes with closures

Vortex mixer or magnetic stirrer

Temperature-controlled water bath or incubator

Centrifuge

Procedure (for a given solvent - e.g., water, ethanol, DMSO, methanol):

Weigh a precise amount of Marasmic acid (e.g., 10 mg) and place it into a vial.

Add a small, measured volume of the solvent (e.g., 1 mL) to the vial.

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g.,

1-2 hours) at a constant temperature (e.g., 25 °C).

Visually inspect the solution for any undissolved solid.

If the solid has completely dissolved, add another known weight of Marasmic acid and

repeat step 3.

If undissolved solid remains, centrifuge the sample to pellet the solid.

Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the

residue to determine the concentration of the dissolved Marasmic acid.
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Express the solubility in terms of g/L or mg/mL.

Determination of pKa (Potentiometric Titration)
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the weak

acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is

half-neutralized.

Apparatus:

pH meter with a calibrated electrode

Burette

Beaker

Magnetic stirrer and stir bar

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Solution of Marasmic acid in a suitable solvent mixture (e.g., water-cosolvent if insoluble in

water)

Procedure:

Dissolve a known amount of Marasmic acid in a known volume of a suitable solvent to

create a solution of known concentration.

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

Record the initial pH of the solution.

Add the strong base titrant in small, known increments from the burette.

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant

added.

Continue the titration until the pH shows a sharp increase (the equivalence point) and then

continues to level off.
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Plot a titration curve of pH versus the volume of titrant added.

The pKa is the pH at the half-equivalence point (the point where half of the volume of base

required to reach the equivalence point has been added).

NMR Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the chemical structure of a

molecule based on the interaction of its atomic nuclei with a magnetic field.

Apparatus:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Micropipette

Procedure:

Dissolve a small amount of Marasmic acid (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify

the spectrum.

Process the acquired data (Fourier transform, phase correction, baseline correction).

Analyze the spectra to determine chemical shifts, coupling constants, and integration values

to elucidate the structure.

Infrared (IR) Spectroscopic Analysis
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Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. This provides information about the functional groups

present.

Apparatus:

Fourier Transform Infrared (FTIR) spectrometer

Sample holder (e.g., KBr pellet press, ATR accessory)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Procedure (using KBr pellet method):

Thoroughly mix a small amount of Marasmic acid (1-2 mg) with approximately 100-200 mg

of dry KBr powder in a mortar and pestle.

Place a portion of the mixture into a pellet press die.

Apply pressure to form a thin, transparent KBr pellet.

Place the pellet in the sample holder of the FTIR spectrometer.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups in

Marasmic acid.

Mass Spectrometric Analysis
Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their

mass-to-charge ratio, providing information about the molecular weight and elemental

composition.

Apparatus:

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1676070?utm_src=pdf-body
https://www.benchchem.com/product/b1676070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liquid chromatograph (for LC-MS)

Syringe pump or autosampler

Procedure (using LC-ESI-MS):

Prepare a dilute solution of Marasmic acid in a suitable solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the ESI source of the mass spectrometer, either directly via a

syringe pump or through an LC column for separation from any impurities.

Acquire the mass spectrum in positive or negative ion mode.

Determine the m/z of the molecular ion peak to confirm the molecular weight.

If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and

subjecting it to fragmentation to obtain structural information.

Conclusion
Marasmic acid remains a compound of significant scientific interest due to its unique structure

and potent biological activities. This technical guide has summarized the currently available

physicochemical data for Marasmic acid and provided an overview of its antifungal

mechanism of action. While some key quantitative properties and detailed spectral data are not

yet publicly available, the generalized experimental protocols provided herein offer a framework

for researchers to determine these parameters. Further investigation into the properties and

activities of Marasmic acid is warranted and will undoubtedly contribute to the fields of natural

product chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1676070?utm_src=pdf-body
https://www.benchchem.com/product/b1676070?utm_src=pdf-body
https://www.benchchem.com/product/b1676070?utm_src=pdf-body
https://www.benchchem.com/product/b1676070?utm_src=pdf-body
https://www.benchchem.com/product/b1676070?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. pjmhsonline.com [pjmhsonline.com]

2. Advancements in IR spectroscopic approaches for the determination of fungal derived
contaminations in food crops - PMC [pmc.ncbi.nlm.nih.gov]

3. (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-
methano-1H-indeno(4,5-c)furan-4-carboxaldehyde | C15H18O4 | CID 24839986 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental)
(HMDB0000134) [hmdb.ca]

5. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]

6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative
Bioarray [creative-bioarray.com]

7. chromatographyonline.com [chromatographyonline.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Properties of Marasmic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1676070#physiochemical-properties-of-marasmic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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